
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamide, also known as Meclofenoxate, is a nootropic drug that has been used to enhance cognitive function and memory. It was first synthesized in the 1960s by the French pharmaceutical company, Laboratoires Delagrange. Since then, it has been extensively studied for its potential benefits in treating cognitive decline and enhancing cognitive function in healthy individuals.
Mecanismo De Acción
The exact mechanism of action of 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee is not fully understood. It is believed to work by increasing the synthesis and release of acetylcholine, a neurotransmitter that is involved in learning and memory. Additionally, it may enhance the utilization of glucose in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been shown to increase the utilization of glucose in the brain, which can improve energy metabolism and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has several advantages for lab experiments, including its ability to enhance cognitive function and memory. Additionally, it has been shown to have neuroprotective effects, which can be useful in studying conditions such as Alzheimer's disease and Parkinson's disease. However, there are also limitations to using 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee in lab experiments, including its potential side effects and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee. One area of research could focus on its potential use in treating cognitive decline in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be done to fully understand its mechanism of action and potential side effects. Finally, research could be done to explore its potential use in enhancing cognitive function in healthy individuals.
Métodos De Síntesis
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee can be synthesized by reacting 2-methoxy-5-nitrobenzenesulfonamide with 2-methylcyclohexanone in the presence of sodium borohydride and acetic acid. The resulting product is then treated with isopropylamine to yield 2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee.
Aplicaciones Científicas De Investigación
2-methoxy-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzene-1-sulfonamidee has been extensively studied for its potential benefits in treating cognitive decline and enhancing cognitive function in healthy individuals. It has been shown to improve memory and learning in animal models and in human clinical trials. Additionally, it has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-methoxy-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-12(2)14-9-10-16(21-4)17(11-14)22(19,20)18-15-8-6-5-7-13(15)3/h9-13,15,18H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIARULZQJPJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-Methoxy-5-(methylethyl)phenyl]sulfonyl}(2-methylcyclohexyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-bromobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2590391.png)
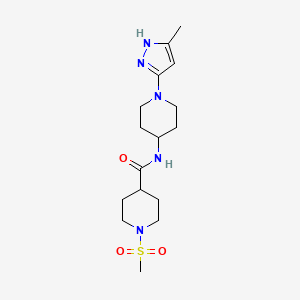
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
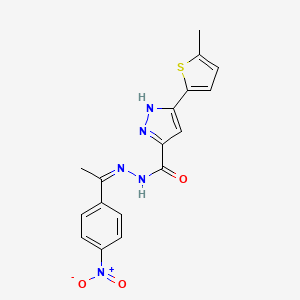
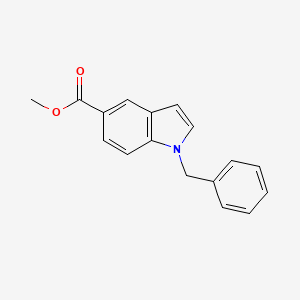
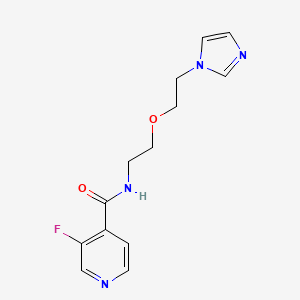
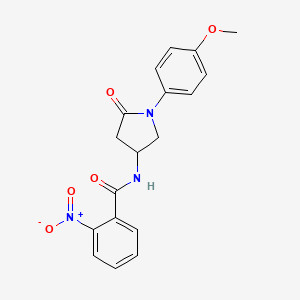
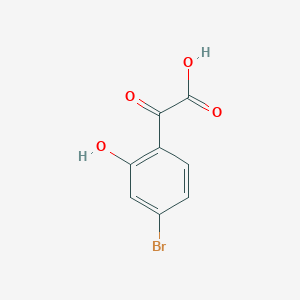
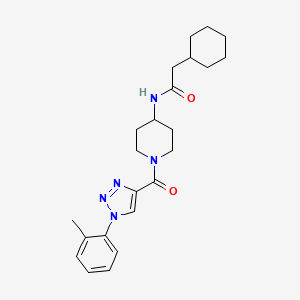
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)
![1-Nitro-3-[({[4-(trifluoromethyl)benzoyl]oxy}imino)methyl]benzene](/img/structure/B2590407.png)
![N-[[4-(2,5-dimethylphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2590409.png)
